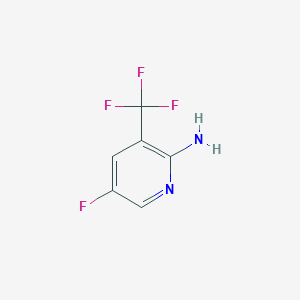

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-fluoro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIKTTZFNVKHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organolithium compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Organolithium reagents, DMF as solvent, and low temperatures.

Oxidation: Hydrogen peroxide, acetic acid as solvent, and room temperature.

Reduction: Lithium aluminum hydride, ether as solvent, and low temperatures.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its trifluoromethyl group enhances the lipophilicity of the resulting compounds, which is advantageous in drug design and development. The compound can be utilized to synthesize derivatives that exhibit improved biological activities or novel properties.

Example Case Study: Synthesis of Trifluoromethyl Pyrimidine Derivatives

A study reported the synthesis of novel trifluoromethyl pyrimidine derivatives using ethyl trifluoroacetoacetate as a starting material. The synthesized compounds demonstrated antifungal, insecticidal, and anticancer activities, showcasing the utility of trifluoromethyl-containing pyridine derivatives in medicinal chemistry .

Biological Applications

Drug Discovery and Development

The compound has been investigated for its potential as a bioactive molecule in drug discovery. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Research has highlighted the anticancer properties of various trifluoromethyl pyridine derivatives. For instance, compounds derived from 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine exhibited significant activity against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) cells .

Table: Anticancer Activities of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | PC3 | 5.0 |

| 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | K562 | 4.8 |

| 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | Hela | 6.2 |

| 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | A549 | 7.1 |

Medicinal Chemistry

Therapeutic Properties

The compound has shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a valuable candidate for further exploration in medicinal chemistry.

Example Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This opens avenues for developing new anti-inflammatory drugs.

Industrial Applications

Development of Advanced Materials

In industrial applications, 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is utilized in creating advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These materials are essential in various sectors, including electronics and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

2-Fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity compared to other similar compounds .

Biological Activity

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Fluorination : The introduction of fluorine atoms is achieved through electrophilic fluorination techniques, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Trifluoromethylation : The trifluoromethyl group is introduced via methods such as the use of trifluoromethyl iodide (CF3I) in the presence of a base.

- Amine Formation : The final step involves amination reactions to yield the desired amine product.

Biological Activity

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine exhibits a range of biological activities, particularly in the fields of oncology and infectious disease treatment. Key findings include:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells.

The mechanism by which 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine exerts its anticancer effects appears to involve:

- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

- Induction of Apoptosis : Studies demonstrate that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

In Vivo Efficacy : A study conducted on mice bearing xenografts of human breast cancer showed that treatment with 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine resulted in a significant reduction in tumor size compared to control groups.

- Tumor Volume Reduction: 65% after 4 weeks of treatment.

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy, suggesting potential for use in multi-drug regimens.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine exhibits potent biological activity, it may also present some cytotoxic effects on normal cells at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine, and what mechanistic considerations govern these pathways?

- Methodological Answer : Synthesis often involves nucleophilic substitution or fluorination of pre-functionalized pyridine precursors. For example, halogenated intermediates (e.g., 3-iodo or 5-bromo derivatives) may undergo fluorination using agents like KF or CsF under catalytic conditions (e.g., CuI) . Mechanistically, the trifluoromethyl group’s electron-withdrawing nature directs regioselectivity during substitution, favoring positions ortho or para to the amine group. Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer :

- NMR : and NMR identify fluorine environments and confirm substitution patterns (e.g., splitting patterns for aromatic protons adjacent to fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, critical for distinguishing isomers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/R43 risk) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethylation reagents).

- Waste Disposal : Segregate halogenated waste in designated containers for incineration or specialized treatment to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for C-F bond formation; e.g., Pd(OAc) with Xantphos ligands improves coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination kinetics but may require post-reaction neutralization to avoid byproducts.

- Temperature Control : Stepwise heating (e.g., 60°C for fluorination, 100°C for trifluoromethylation) minimizes decomposition .

Q. What computational approaches predict the reactivity and stability of derivatives of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. For example, the amine group’s lone pair dominates reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess aggregation tendencies or solubility limitations .

- Docking Studies : Evaluate binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging the compound’s fluorinated aromatic scaffold .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Purity Analysis : Compare DSC (Differential Scanning Calorimetry) thermograms to detect impurities affecting melting point ranges .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, clarifying polymorphic variations .

- Solubility Profiling : Use shake-flask methods with UV/Vis quantification in solvents (e.g., ethanol, hexane) under controlled pH/temperature .

Q. What strategies address contradictory data in regioselectivity during derivatization reactions?

- Methodological Answer :

- Isotopic Labeling : Introduce or at specific positions to track reaction pathways via NMR or MS .

- Kinetic Studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy to identify rate-determining steps .

- Cross-Validation : Replicate reactions using alternative precursors (e.g., 5-bromo vs. 3-iodo derivatives) to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.